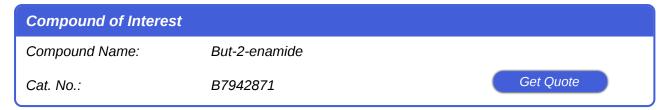


An In-depth Technical Guide to the Spectroscopic Data of But-2-enamide

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This guide provides a comprehensive overview of the spectroscopic data for **But-2-enamide** (also known as crotonamide), tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy data comparison and includes detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (E)-**But-2-enamide**.

Table 1: 1H NMR Spectroscopic Data for (E)-But-2-enamide

Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-1 (CH ₃)	~1.8-1.9	Doublet of doublets	~6.9, ~1.6
H-2 (=CH)	~5.8-6.0	Doublet of quartets	~15.2, ~1.6
H-3 (=CH)	~6.8-7.0	Doublet of quartets	~15.2, ~6.9
H-4 (NH ₂)	~5.5-6.5 (broad)	Singlet	-

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for (E)-**But-2-enamide**[1]



Carbon	Chemical Shift (δ) ppm
C-1 (CH ₃)	~18.0
C-2 (=CH)	~123.5
C-3 (=CH)	~142.0
C-4 (C=O)	~168.0

Note: These are typical chemical shift values and can be influenced by the experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data for But-2-enamide

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400-3200	N-H stretch (amide)
~3050-3000	=C-H stretch (alkene)
~2950-2850	C-H stretch (alkane)
~1680-1640	C=O stretch (amide I)
~1640-1600	C=C stretch (alkene)
~1650-1550	N-H bend (amide II)
~970	=C-H bend (trans alkene)

Table 4: Mass Spectrometry Data for But-2-enamide



m/z	Interpretation
85	Molecular ion [M]+
70	[M - NH ₃] ⁺
69	[M - O] ⁺ or [M - NH ₂ - H] ⁺
44	[C(=O)NH ₂]+
41	[CH₃CH=CH] ⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-20 mg of **But-2-enamide** in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The final volume should be around 0.6-0.7 mL.
- Instrument Setup:
 - Place the NMR tube in the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
- Data Acquisition:
 - For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.



- For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
 - Phase the spectrum to ensure all peaks are in the absorptive mode.
 - Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

2.2 Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

- Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
- Sample Application: Place a small amount of solid But-2-enamide powder directly onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition: Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically perform a background correction. The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber.



2.3 Mass Spectrometry

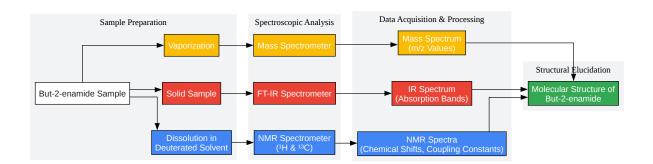
Electron Ionization (EI) Mass Spectrometry Protocol:

- Sample Introduction: Introduce a small amount of But-2-enamide into the mass spectrometer, typically via a direct insertion probe or by gas chromatography (GC-MS). The sample is vaporized in the ion source.
- Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow and Data Inter-relation

The following diagrams illustrate the general workflow of spectroscopic analysis and the relationship between different spectroscopic techniques for structural elucidation.

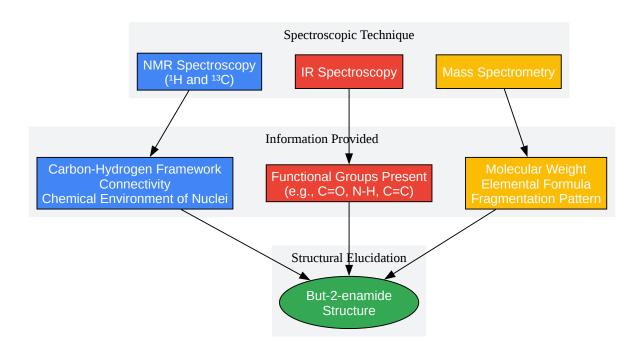




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General workflow for spectroscopic analysis.





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Relationship of spectroscopic data to structure.

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References

- 1. Crotonamide(625-37-6) 13C NMR spectrum [chemicalbook.com]
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